molecular formula C11H13BrClNO2 B13509586 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride

1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13509586
M. Wt: 306.58 g/mol
InChI Key: ONKMCECZSGWCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is an organic compound that features a cyclobutane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the bromophenyl group: This step often involves a where a bromophenyl boronic acid is coupled with a cyclobutane derivative.

    Amination and carboxylation:

    Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl-substituted cyclobutane derivatives.

    Substitution: Azido or thiol-substituted cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid hydrochloride: Similar structure but lacks the bromophenyl group.

    3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride: Similar structure but has a methoxymethyl group instead of a bromophenyl group.

Uniqueness: 1-Amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the bromophenyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

1-amino-3-(3-bromophenyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-7(4-9)8-5-11(13,6-8)10(14)15;/h1-4,8H,5-6,13H2,(H,14,15);1H

InChI Key

ONKMCECZSGWCMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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